3-(3,4-dimethoxyphenyl)-4-naphthalen-2-yl-2H-furan-5-one
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Overview
Description
3-(3,4-Dimethoxyphenyl)-4-naphthalen-2-yl-2H-furan-5-one is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring fused with a naphthalene moiety and substituted with a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-4-naphthalen-2-yl-2H-furan-5-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-4-naphthalen-2-yl-2H-furan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution due to the presence of the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-4-naphthalen-2-yl-2H-furan-5-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-naphthalen-2-yl-2H-furan-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar structural features.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A triazole derivative with comparable aromatic substitution patterns.
Uniqueness
3-(3,4-Dimethoxyphenyl)-4-naphthalen-2-yl-2H-furan-5-one is unique due to its fused furan and naphthalene structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C22H18O4 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-naphthalen-2-yl-2H-furan-5-one |
InChI |
InChI=1S/C22H18O4/c1-24-19-10-9-16(12-20(19)25-2)18-13-26-22(23)21(18)17-8-7-14-5-3-4-6-15(14)11-17/h3-12H,13H2,1-2H3 |
InChI Key |
JVWIHSGZUWAJAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)OC2)C3=CC4=CC=CC=C4C=C3)OC |
Origin of Product |
United States |
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